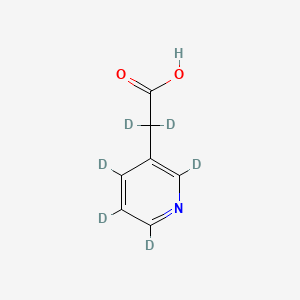

3-Pyridylacetic Acid-d6

Description

Significance of Deuterated Isotope Analogs in Scientific Inquiry

Deuterated compounds, or those labeled with stable isotopes, are powerful tools in analytical and mechanistic studies. clearsynth.comcymitquimica.com The primary advantage of using deuterium (B1214612) is its stability and the ease with which it can be distinguished from hydrogen. This distinction is fundamental to its application in various scientific techniques, most notably in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comcymitquimica.com

In quantitative analysis, deuterated compounds serve as ideal internal standards. clearsynth.comwisdomlib.org Because they are nearly chemically identical to their non-deuterated (protium) counterparts, they exhibit similar behavior during sample preparation, chromatography, and ionization. scioninstruments.com However, due to the mass difference, they are easily differentiated by a mass spectrometer. scioninstruments.com This allows for the precise quantification of the target analyte by correcting for variations in sample extraction, injection volume, and instrument response. clearsynth.comcerilliant.com

Furthermore, the replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, leading to a higher activation energy for bond cleavage. libretexts.org By measuring the difference in reaction rates between the deuterated and non-deuterated compounds (kH/kD), researchers can gain valuable insights into reaction mechanisms, particularly in identifying the rate-determining step. libretexts.orgcolumbia.edulibretexts.org

Overview of 3-Pyridylacetic Acid as a Research Target and Metabolite Precursor

3-Pyridylacetic acid is a monocarboxylic acid that consists of an acetic acid molecule substituted with a pyridin-3-yl group. nih.govebi.ac.uk It is recognized as a human xenobiotic metabolite, primarily known as a breakdown product of nicotine (B1678760) and other tobacco alkaloids. nih.govebi.ac.ukhmdb.camedchemexpress.comiarc.fr The presence of 3-pyridylacetic acid in biological samples is often indicative of exposure to tobacco products. hmdb.ca

The metabolic pathway leading to 3-pyridylacetic acid involves the degradation of nicotine and other related compounds. hmdb.cafoodb.ca For instance, myosmine (B191914), another tobacco alkaloid also found in various foods, is a significant precursor to 3-pyridylacetic acid. hmdb.cafoodb.ca Studies have shown that myosmine metabolism yields both 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid as major products. hmdb.ca Given its origin as a metabolite of widely consumed substances, 3-pyridylacetic acid is a key target in metabolic and toxicological research.

Rationale for Deuterium Labeling in Advanced Analytical and Mechanistic Investigations

The specific labeling of 3-pyridylacetic acid with six deuterium atoms to create 3-Pyridylacetic Acid-d6 provides researchers with a powerful tool for a variety of advanced investigations. lgcstandards.com The primary application of this deuterated analog is as an internal standard in mass spectrometry-based quantitative analysis. scioninstruments.comlgcstandards.com When studying the metabolism of nicotine or the presence of its metabolites in biological fluids, the addition of a known quantity of this compound allows for highly accurate and precise measurement of the endogenous, non-deuterated 3-pyridylacetic acid. clearsynth.comwisdomlib.org The deuterated standard co-elutes with the analyte during chromatography but is readily distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer, thereby minimizing matrix effects and improving the reliability of the results. clearsynth.comscioninstruments.com

Beyond its use as an internal standard, this compound can also be employed in mechanistic studies. By introducing deuterated precursors into a biological system, researchers can trace the metabolic fate of the labeled compound and elucidate the enzymatic pathways involved in its formation and further degradation. The kinetic isotope effect associated with the deuterium labels can also provide information about the mechanisms of the enzymes responsible for its metabolism. libretexts.orgwikipedia.org

Compound Data

3-Pyridylacetic Acid

| Property | Value |

| Molecular Formula | C7H7NO2 |

| Molecular Weight | 137.14 g/mol nih.gov |

| CAS Number | 501-81-5 nih.gov |

| Appearance | Crystals sigmaaldrich.com |

| Melting Point | 161-163 °C sigmaaldrich.com |

This compound

| Property | Value |

| Molecular Formula | C7HD6NO2 lgcstandards.com |

| Molecular Weight | 143.17 g/mol lgcstandards.comnih.gov |

| CAS Number | 1190005-72-1 lgcstandards.com |

| IUPAC Name | 2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNUNYPERJMVRM-KMHHPTQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676124 | |

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190005-72-1 | |

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Applications of 3 Pyridylacetic Acid D6 in Quantitative and Qualitative Research

Mass Spectrometry (MS) Applications

In mass spectrometry, an ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency and extraction recovery, but be clearly distinguishable by its mass-to-charge ratio (m/z). Stable isotope-labeled compounds, such as 3-Pyridylacetic Acid-d6, fulfill these criteria exceptionally well, leading to their widespread use in correcting for analytical variability during sample processing and analysis. cerilliant.com

Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

This compound is frequently employed as an internal standard (IS) in sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. researchgate.netresearchgate.net A notable application is in the determination of 2-pyridylacetic acid (2-PAA), the primary metabolite of betahistine, in human plasma. researchgate.netresearchgate.net In these assays, the analyte (2-PAA) and the internal standard (this compound) are monitored using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. researchgate.net The stable isotope-labeled internal standard ensures that any loss of analyte during sample preparation or fluctuations in instrument response are accurately compensated for, leading to precise quantification. cerilliant.com

For instance, in one validated method, 2-PAA was monitored for the transition of its molecular ion m/z 137.818 to a daughter ion of m/z 91.998. researchgate.netresearchgate.net Concurrently, this compound was monitored for its m/z 144.320 to m/z 99.100 transition. researchgate.netresearchgate.net This mass difference allows the detector to distinguish between the analyte and the internal standard, while their chemical similarities ensure they behave almost identically during the chromatographic and ionization processes. researchgate.netresearchgate.net

Table 1: Example of LC-MS/MS Method Parameters Using this compound as an Internal Standard

| Parameter | Description | Reference |

|---|---|---|

| Analyte | 2-Pyridylacetic Acid (2-PAA) | researchgate.net, researchgate.net |

| Internal Standard | This compound | researchgate.net, researchgate.net |

| Chromatography | Waters 515 HPLC system | researchgate.net, researchgate.net |

| Mobile Phase | Deionized water and acetonitrile (B52724) (90:10, v/v) with 0.2% formic acid | researchgate.net, researchgate.net |

| Analyte MRM Transition | m/z 137.818 → m/z 91.998 | researchgate.net, researchgate.net |

| Internal Standard MRM Transition | m/z 144.320 → m/z 99.100 | researchgate.net, researchgate.net |

Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While more commonly documented in LC-MS, the principles supporting the use of this compound as an internal standard are also applicable to Gas Chromatography-Mass Spectrometry (GC-MS). In GC-MS, analytes are separated in the gas phase before detection. nih.gov The thermal nature of the GC inlet and the high-energy electron ionization (EI) used in many GC-MS systems can lead to analyte fragmentation and variability. nih.govnih.gov

A deuterated internal standard like this compound would co-elute with its non-deuterated counterpart and exhibit similar fragmentation patterns, although the fragment ions would be heavier by the number of deuterium (B1214612) atoms they contain. nih.gov This allows the internal standard to correct for variations in injection volume, derivatization efficiency (if required), and ionization/fragmentation inconsistencies. nih.gov Although specific published applications for this compound in GC-MS are not prevalent, the use of other deuterated standards in pyrolysis-GC/MS to quantify polymer fragments in environmental samples demonstrates the validity of this approach. nih.gov

Quantification of Analytes in Complex Biological Matrices

Quantifying low-concentration analytes in complex biological matrices such as human plasma presents significant challenges due to the presence of interfering endogenous components like proteins and lipids. researchgate.netuci.edu this compound is instrumental in methods developed to overcome these challenges. researchgate.netresearchgate.net In the analysis of 2-pyridylacetic acid in plasma, a solid-phase extraction (SPE) technique is often used to clean up the sample and isolate the analyte and the internal standard from matrix components. researchgate.netresearchgate.net

The use of this compound is crucial during this process. Because it has nearly identical physicochemical properties to the analyte, its extraction recovery is expected to be the same. cerilliant.com Therefore, by adding a known amount of the deuterated standard to the plasma sample before extraction, any analyte lost during the multi-step SPE procedure can be accounted for by measuring the amount of internal standard recovered. researchgate.netresearchgate.net This matrix effect normalization is a key advantage of using a stable isotope-labeled internal standard for achieving accurate quantification in bioanalysis. cerilliant.comresearchgate.net

Development and Validation of Bioanalytical Methods

The development of robust bioanalytical methods is a prerequisite for pharmacokinetic studies and is regulated by governmental bodies like the Food and Drug Administration (FDA). gmp-compliance.org this compound plays a role in the validation of these methods. researchgate.netresearchgate.net Method validation demonstrates that an analytical procedure is accurate, precise, and reproducible for its intended purpose. gmp-compliance.org

In a specific HPLC-MS/MS assay for 2-pyridylacetic acid using this compound as the internal standard, the method was validated according to FDA guidelines. researchgate.netresearchgate.net The validation process established key performance characteristics of the assay. researchgate.net Linearity was confirmed over a concentration range of 2.5–600 ng/mL, with a correlation coefficient (R) of at least 0.994. researchgate.net The lower limit of quantification (LLOQ) was established at 2.5 ng/mL with a coefficient of variation (CV) of 3.6%, demonstrating the method's sensitivity. researchgate.net The precision and accuracy of the method were also assessed to ensure reliable results. researchgate.netresearchgate.net

Table 2: Example of Bioanalytical Method Validation Parameters

| Validation Parameter | Result | Significance | Reference |

|---|---|---|---|

| Linearity Range | 2.5–600 ng/mL | Defines the concentration range over which the assay is accurate and precise. | researchgate.net |

| Correlation Coefficient (R) | ≥ 0.994 | Indicates a strong linear relationship between concentration and instrument response. | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. | researchgate.net |

| Precision at LLOQ (CV%) | 3.6% | Demonstrates low variability and high reproducibility at the lowest quantifiable concentration. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Structural Elucidation and Molecular Conformation Studies

In Nuclear Magnetic Resonance (NMR) spectroscopy, the replacement of protons (¹H) with deuterium (²H) in a molecule like this compound has significant effects that can be exploited for structural studies. Deuterium has a different nuclear spin and magnetic moment than a proton, and as a result, it is typically not observed in ¹H NMR spectra. nih.gov

This property is useful for signal assignment in complex ¹H NMR spectra. By comparing the ¹H NMR spectrum of unlabeled 3-Pyridylacetic acid with that of this compound, the signals corresponding to the deuterated positions would be absent in the latter, allowing for unambiguous assignment of the remaining proton signals. chemicalbook.com

Furthermore, deuterium substitution induces small changes, known as isotopic shifts, in the chemical shifts of nearby ¹³C nuclei. nih.gov High-resolution ¹³C NMR analysis of this compound can, therefore, be used to confirm the locations and extent of deuteration within the molecule. nih.gov By decoupling both ¹H and ²H nuclei, it is possible to resolve the ¹³C signals from different isotopologues (molecules that differ only in their isotopic composition), which allows for quantitative analysis of the deuterium content at specific sites. nih.gov

Quantitative NMR (qNMR) for Deuterated Compound Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance by measuring the intensity of its NMR signal relative to that of a certified internal standard. pharmaffiliates.comresearchgate.net The signal area in a ¹H NMR spectrum is directly proportional to the number of protons contributing to that signal, enabling highly accurate quantification without the need for identical standard compounds for calibration.

For a compound like this compound to be effective as a qNMR internal standard, it must meet several critical criteria. researchgate.net These include high chemical and isotopic purity, stability, and solubility in the deuterated solvent used for the analysis. researchgate.net Furthermore, its proton signals must not overlap with the signals from the analyte being quantified. researchgate.net While specific qNMR studies employing this compound are not prevalent in published literature, its suitability can be evaluated based on these established principles. The selection of an appropriate deuterated solvent is paramount, as solubility and chemical shift values are solvent-dependent. medchemexpress.com

The table below illustrates the key parameters that would be considered when qualifying this compound as a qNMR internal standard in various common NMR solvents.

| Parameter | Deuterium Oxide (D₂O) | Methanol-d4 (CD₃OD) | DMSO-d6 | Chloroform-d (CDCl₃) |

| Solubility | High | High | High | Moderate |

| Proton Signals | Aromatic protons on the pyridine (B92270) ring | Aromatic protons on the pyridine ring | Aromatic protons on the pyridine ring | Aromatic protons on the pyridine ring |

| Potential for Non-overlapping Signals | Excellent in clear regions of the spectrum | Excellent, solvent signals are minimal | Good, but requires careful selection of analyte | Good, but requires careful selection of analyte |

| Suitability | High for polar analytes | High for a broad range of analytes | High for a broad range of analytes | Suitable for non-polar analytes |

This table presents expected properties for the qualification of this compound as a qNMR internal standard based on the general principles of qNMR and the chemical nature of the compound.

The process would involve accurately weighing both the analyte and the this compound internal standard, dissolving them in a suitable deuterated solvent, and acquiring a ¹H NMR spectrum with parameters set to ensure full signal relaxation. By comparing the integrated area of a known proton signal from the analyte to a signal from the internal standard, the precise concentration of the analyte can be calculated.

Isotopic Tracing and Metabolic Pathway Investigations Utilizing 3 Pyridylacetic Acid D6

Elucidation of Metabolic Fates and Transformation Pathways

Stable isotope labeling with deuterium (B1214612) is a cornerstone of modern metabolic research. By introducing 3-Pyridylacetic Acid-d6 into experimental systems, scientists can accurately trace and quantify the intricate transformation pathways of related compounds, overcoming challenges of background interference and analytical variability.

3-Pyridylacetic acid is a known breakdown product of nicotine (B1678760) and other tobacco alkaloids. hmdb.canih.govmedchemexpress.com The study of nicotine metabolism is critical for understanding tobacco dependence and exposure. The use of deuterated standards, such as this compound, is essential in these studies. medchemexpress.com When used as an internal standard in mass spectrometry-based methods, it allows for the precise quantification of its unlabeled counterpart, 3-Pyridylacetic acid, which is formed endogenously from the metabolism of various tobacco alkaloids. lgcstandards.comhmdb.ca This ensures that measurements of tobacco exposure biomarkers are accurate and reliable.

Table 1: Major Metabolites of Myosmine (B191914)

| Metabolite | Percentage of Myosmine Dose |

|---|---|

| 4-oxo-4-(3-pyridyl)butyric acid | 50-60% hmdb.ca |

Nicotine and Tobacco Alkaloid Metabolism Research

Quantification of Metabolic Flux

Metabolic flux analysis aims to measure the rate of turnover of metabolites within the intricate network of biochemical pathways. The use of stable isotopes like the deuterium in this compound is central to these investigations. Although direct studies on this compound for flux analysis are not detailed in the provided results, the principle is well-established. By introducing a known quantity of the labeled compound, researchers can use mass spectrometry to monitor the ratio of the labeled to the unlabeled species over time. This ratio provides a direct measure of the rate at which the endogenous (unlabeled) metabolite is being produced and consumed, thereby quantifying the flux through that specific metabolic pathway. This technique provides critical insights into how disease states or external stimuli can alter metabolic dynamics.

Investigation of Excretion Kinetics and Non-renal Clearance Pathways

Understanding how a compound and its metabolites are cleared from the body is a fundamental aspect of pharmacology and toxicology. Deuterium-labeled compounds are instrumental in studies of excretion kinetics. By administering a labeled compound, its clearance can be tracked distinctly from the endogenous pool. Researchers can analyze urine, feces, and blood plasma over time to determine the rate of excretion and the primary routes of elimination. This method allows for the clear identification of non-renal clearance pathways, such as metabolic transformation or biliary excretion, by quantifying the amount of the labeled compound that does not appear in the urine.

Application in Metabolomics for Biomarker Discovery and Pathway Mapping

Metabolomics, the large-scale study of small molecules within a biological system, is a powerful approach for discovering biomarkers and mapping metabolic pathways associated with disease. rsc.orgmdpi.com The accuracy and reliability of metabolomic data heavily depend on the use of high-quality internal standards to correct for analytical variability.

Chemical Isotope Labeling (CIL) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is a state-of-the-art strategy in metabolomics designed to enhance the sensitivity and accuracy of metabolite quantification. ualberta.ca In this approach, a stable isotope-labeled reagent is used to derivatize all metabolites in a sample that contain a specific functional group.

While this compound is itself a metabolite, it serves as a quintessential example of a stable isotope-labeled internal standard used in targeted LC-MS analyses. Its role is crucial for ensuring the accuracy of quantitative metabolomics. ualberta.ca By adding a known amount of this compound to a sample, it co-elutes with the endogenous 3-Pyridylacetic acid. Any variation during sample preparation or LC-MS analysis affects both the labeled standard and the endogenous analyte equally. The ratio of their signals in the mass spectrometer allows for precise and accurate quantification of the endogenous compound, a critical requirement for validating potential biomarkers and accurately mapping metabolic pathways. ualberta.ca

Table 2: Summary of Applications for this compound in Research

| Research Area | Specific Application |

|---|---|

| Metabolic Pathway Elucidation | Tracing the metabolic fate of nicotine, myosmine, and other tobacco alkaloids. lgcstandards.comhmdb.camedchemexpress.com |

| Metabolic Flux Analysis | Serving as a tracer to quantify the rate of production and consumption of its endogenous form. |

| Pharmacokinetics | Investigating excretion rates and identifying primary clearance routes (renal vs. non-renal). |

| Metabolomics | Acting as a high-quality internal standard for accurate quantification in biomarker discovery. ualberta.ca |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Pyridylacetic acid |

| 4-oxo-4-(3-pyridyl)butyric acid |

| Myosmine |

Mechanistic Studies Enabled by Deuterium Isotope Effects of 3 Pyridylacetic Acid D6

Probing Reaction Kinetics and Enzyme Activity

The use of 3-Pyridylacetic Acid-d6 is particularly valuable for investigating enzyme-catalyzed reactions where the C-H bonds at the methylene (B1212753) position are not directly broken but are located near the reaction center. In such cases, any observed change in reaction rate upon deuteration is termed a secondary kinetic isotope effect (SKIE). wikipedia.org These effects arise from changes in the vibrational frequencies of the C-D bonds compared to C-H bonds between the ground state and the transition state. wikipedia.org

When an enzyme metabolizes 3-pyridylacetic acid, for instance through a process involving the carboxylic acid group, the hybridization of the adjacent methylene carbon may change. If the reaction proceeds through a transition state where this carbon atom shifts from sp³ (tetrahedral) to sp² (trigonal planar) hybridization, a "normal" SKIE (kH/kD > 1) is typically observed. wikipedia.org This is because the out-of-plane bending vibrations are less restricted in the sp²-like transition state, leading to a smaller difference in zero-point energy between the deuterated and non-deuterated substrates compared to the ground state. Conversely, a change from sp² to sp³ hybridization in the rate-determining step would result in an "inverse" SKIE (kH/kD < 1). wikipedia.org

The magnitude of the SKIE provides critical information about the rate-limiting step of the enzymatic cycle. nih.gov A significant SKIE suggests that the structural change at the alpha-carbon is part of the slowest step in the reaction. For example, in the enzymatic decarboxylation of other substrates like L-dopa, secondary deuterium (B1214612) KIEs have been computationally studied to understand the reaction mechanism. researcher.life By comparing the rate (Vmax) or the specificity constant (Vmax/Km) of 3-pyridylacetic acid with that of this compound, enzymologists can deduce the nature of the transition state.

Table 1: Interpretation of Secondary Kinetic Isotope Effects (SKIE) in a Hypothetical Enzymatic Reaction with this compound

| Observed kH/kD Value | Type of SKIE | Interpretation of Transition State (TS) | Implication for Rate-Limiting Step |

| ~ 1.1 – 1.2 | Normal | Change in hybridization from sp³ → sp² | The step involving rehybridization is at least partially rate-limiting. |

| ~ 1.0 | No Effect | No significant change in bonding or hybridization at the labeled position in the TS. | The step involving this position is not rate-limiting, or there is no change in hybridization. |

| ~ 0.8 – 0.9 | Inverse | Change in hybridization from sp² → sp³ | A step involving the formation of a more sterically crowded sp³ center from an sp² center is rate-limiting. |

Investigating Molecular Interactions within Biological Systems

Isotopic labeling with deuterium, as in this compound, is also instrumental in probing the intricate network of interactions between a substrate, an enzyme, and the surrounding solvent. Solvent isotope effects (SIEs), observed when a reaction is run in heavy water (D₂O) instead of H₂O, can reveal the role of proton transfers in catalysis. numberanalytics.comsemanticscholar.orgnumberanalytics.com

When studied in D₂O, an enzyme might exhibit altered kinetics due to several factors, including changes in the ionization state of catalytic residues or the involvement of water molecules in the reaction. numberanalytics.com An inverse solvent isotope effect (kH₂O/kD₂O < 1), where the reaction is faster in D₂O, can occur if a catalytic residue becomes a stronger acid in the transition state. dntb.gov.uanih.gov This is because D₃O⁺ is a stronger acid than H₃O⁺.

Combining substrate and solvent isotope effects can be particularly revealing. For example, measuring the kinetic effect of this compound in both H₂O and D₂O can help determine if the substrate's structural changes and solvent-related proton transfers are coupled. In a study on malate (B86768) synthase, an inverse SKIE was only observed when a deuterated substrate was used, indicating a solvent-sensitive equilibrium step becomes exposed only when a subsequent, slower deprotonation step is further slowed by substrate deuteration. mdpi.com Similarly, studying this compound could uncover cryptic steps in an enzyme's mechanism, such as conformational changes or pre-equilibria that are otherwise kinetically invisible. mdpi.com

Table 2: Hypothetical Isotope Effect Data for an Enzyme-Catalyzed Reaction

| Substrate | Solvent | Observed Rate (relative units) | Calculated Isotope Effect | Interpretation |

| 3-Pyridylacetic Acid | H₂O | 100 | - | Baseline reaction rate. |

| This compound | H₂O | 85 | kH/kD = 1.18 | Normal SKIE, indicating sp³→sp² rehybridization in the rate-limiting step. wikipedia.org |

| 3-Pyridylacetic Acid | D₂O | 120 | kH₂O/kD₂O = 0.83 | Inverse SIE, suggesting a pre-equilibrium protonation step. semanticscholar.org |

| This compound | D₂O | 105 | kH/kD (in D₂O) = 1.14 | The interaction between substrate and solvent effects can reveal coupling in the mechanism. |

Role of Isotopic Labeling in Decarboxylative Coupling Mechanisms

Decarboxylative reactions are fundamental in both biochemistry and synthetic chemistry. acs.org The decarboxylation of pyridylacetic acids, for instance, can be a key step in the synthesis of more complex molecules. researchgate.net Isotopic labeling is a cornerstone for elucidating the mechanisms of these reactions, particularly for distinguishing between stepwise and concerted pathways. nih.govunl.edu

A powerful technique for this purpose is the "multiple isotope effect" or "double isotope fractionation" method. unl.eduacs.org This experiment involves measuring the kinetic isotope effect of one isotopic substitution (e.g., ¹³C in the carboxyl group) in the presence and absence of a second isotopic substitution (e.g., deuterium in the methylene group, as in this compound).

Consider a hypothetical decarboxylative coupling reaction. If the reaction is concerted, C-C bond cleavage (decarboxylation) and C-H bond transformation occur in a single transition state. In this scenario, introducing deuterium at the methylene position would likely alter the observed ¹³C isotope effect for the decarboxylation step. unl.edu Specifically, if both isotopic substitutions are in the same step, deuteration often increases the observed ¹³C KIE. acs.org

However, if the reaction is stepwise—for example, if decarboxylation occurs first to form an intermediate, which then undergoes a transformation involving the methylene group—the two isotope-sensitive steps are separate. In this case, deuterating the substrate would have a different impact on the ¹³C KIE depending on the sequence of events. If decarboxylation is the first step, the ¹³C KIE would be largely unaffected by deuterium substitution at a position that is altered in a subsequent step. Studies on enzymes like malic enzyme have famously used this principle to demonstrate a stepwise mechanism of oxidative decarboxylation. acs.org Applying this logic, this compound, in combination with ¹³C-labeling, is an ideal tool to determine whether a decarboxylative coupling proceeds through a concerted or stepwise mechanism. nih.govunl.edu

Advanced Spectroscopic Characterization Methodologies for Deuterated Pyridylacetic Acids

Impact of Deuteration on Vibrational Spectroscopy (e.g., Infrared, Raman)

The replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D) in 3-pyridylacetic acid-d6 has a pronounced effect on its vibrational spectra, as observed in Infrared (IR) and Raman spectroscopy. This impact is rooted in the mass difference between the two isotopes, with deuterium being approximately twice as heavy as protium. According to the principles of vibrational spectroscopy, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, bonds involving deuterium (e.g., C-D, O-D) vibrate at lower frequencies than their corresponding C-H and O-H bonds.

Key impacts of deuteration include:

C-D Stretching Vibrations: The characteristic stretching vibrations of aromatic and aliphatic C-H bonds typically appear in the 2800–3100 cm⁻¹ region of the IR spectrum. In this compound, these are replaced by C-D stretching modes, which are shifted to a lower frequency range, generally between 2100 cm⁻¹ and 2300 cm⁻¹. A computational study on deuterated polycyclic aromatic hydrocarbons (PAHs), which are structurally related to the pyridine (B92270) ring, places aromatic and aliphatic C-D stretching features in the 4.4–4.7 µm (approx. 2128–2273 cm⁻¹) region. researchgate.net

Bending Vibrations: The C-H in-plane and out-of-plane bending (deformation) modes are also shifted to lower wavenumbers upon deuteration. For deuterated PAHs, C-D in-plane bending features are found in the 9.5–12 µm (approx. 833–1053 cm⁻¹) region, while out-of-plane bending modes are observed in the 14.5–17.9 µm (approx. 559–690 cm⁻¹) range. researchgate.net

O-D Vibrations: If the carboxylic acid proton is exchanged for deuterium, the broad O-H stretching band, typically seen from 2500 to 3300 cm⁻¹, is replaced by an O-D stretching band at a lower frequency, often around 2100–2300 cm⁻¹. Similarly, studies on other deuterated compounds show that H-O-H bending modes are shifted to D-O-D bending modes at significantly lower wavenumbers. nih.gov

Spectrum Simplification: In some instances, partial deuteration can help simplify complex spectra by suppressing overtone and combination bands that might otherwise obscure fundamental vibrational modes. researchgate.net

These predictable shifts in vibrational frequencies provide a definitive method for confirming the success and location of deuterium incorporation within the 3-pyridylacetic acid molecule.

Table 1: Comparison of Characteristic Vibrational Frequencies for Protiated and Deuterated Bonds

| Vibrational Mode | Protiated (H) Frequency Range (cm⁻¹) | Deuterated (D) Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H / C-D Stretch (Aromatic & Aliphatic) | 2800 - 3100 | ~2100 - 2300 | researchgate.net |

| C-H / C-D Out-of-Plane Bend | ~700 - 900 | ~550 - 700 | researchgate.net |

| O-H / O-D Stretch | 2500 - 3300 (broad) | ~2100 - 2300 | nih.gov |

Deuterium Effects in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration profoundly alters the ¹H NMR spectrum and is a powerful tool for structural elucidation and signal assignment. acs.org The primary effect of substituting hydrogen with deuterium in this compound is the disappearance of signals in the ¹H NMR spectrum corresponding to the sites of deuteration. This is because deuterium has a different gyromagnetic ratio and a nuclear spin of 1 (compared to ½ for protium), making it effectively "invisible" in a standard ¹H NMR experiment.

Key effects observed in NMR spectroscopy are:

Signal Disappearance: In a fully deuterated this compound, all proton signals from the pyridine ring and the acetic acid methylene (B1212753) group would be absent in the ¹H NMR spectrum. This strategic "silencing" of protons is invaluable for simplifying complex spectra and confirming the positions of deuterium labels. acs.org

Deconvolution of Overlapping Signals: In partially deuterated molecules, the removal of specific proton signals can help to resolve and assign nearby, overlapping resonances that would be difficult to interpret in the fully protiated compound. acs.org

Use of Deuterated Solvents: Deuterated solvents (e.g., DMSO-d₆, D₂O, C₆D₆) are fundamental to NMR analysis. They are used to dissolve the analyte without generating large solvent signals that would obscure the compound's spectrum. Furthermore, the deuterium signal from the solvent is used by the NMR spectrometer as a "lock" to stabilize the magnetic field, ensuring high-resolution measurements.

Aromatic Solvent Induced Shifts (ASIS): The chemical shifts of a compound can vary depending on the deuterated solvent used. Polar compounds, for instance, often show significantly different chemical shifts when analyzed in an aromatic solvent like deuterated benzene (B151609) (C₆D₆) compared to a less interactive solvent like chloroform (B151607) (CDCl₃). nanalysis.com This phenomenon can be exploited to separate convoluted signals. nanalysis.comresearchgate.net

For reference, the ¹H NMR spectrum of the non-deuterated 3-pyridylacetic acid hydrochloride in a deuterated solvent like DMSO-d₆ shows distinct signals for the protons on the pyridine ring and the methylene group. chemicalbook.com

Table 2: Representative ¹H NMR Chemical Shifts for 3-Pyridylacetic Acid Hydrochloride

| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ | Expected Signal in this compound | Reference |

|---|---|---|---|

| H-2 (Pyridine Ring) | ~8.94 | Absent | chemicalbook.com |

| H-6 (Pyridine Ring) | ~8.89 | Absent | chemicalbook.com |

| H-4 (Pyridine Ring) | ~8.58 | Absent | chemicalbook.com |

| H-5 (Pyridine Ring) | ~8.10 | Absent | chemicalbook.com |

| -CH₂- (Methylene Group) | ~4.01 | Absent | chemicalbook.com |

Note: The exact chemical shifts can vary based on solvent and sample conditions. In this compound, all listed proton signals would be absent.

Advanced Mass Spectrometric Approaches for Isotopic Analysis

Mass spectrometry (MS) is a highly sensitive and accurate technique for the isotopic analysis of deuterated compounds like this compound. wiseguyreports.com It allows for the precise determination of molecular weight and the extent of deuterium incorporation.

Advanced MS approaches are used for:

Quantitative Analysis using Isotope Dilution: Deuterated compounds are ideal internal standards for quantitative analysis, particularly in complex biological matrices. clearsynth.com In this approach, a known amount of the deuterated standard (e.g., this compound) is added to a sample containing the non-deuterated analyte. Since the deuterated standard is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization and matrix effects in the mass spectrometer. clearsynth.com However, it is distinguished by its higher mass. By comparing the signal intensity of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved. clearsynth.com

Metabolic and Pharmacokinetic Studies: A specific application involves using this compound as an internal standard in a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay. In one study, this compound was used to quantify its isomer, 2-pyridyl acetic acid (a metabolite of betahistine), in human plasma. researchgate.net The method monitored the specific fragmentation patterns of both the analyte and the deuterated standard, ensuring high specificity and sensitivity. researchgate.net

Table 3: Example of MS/MS Parameters for the Analysis of Pyridylacetic Acid using a Deuterated Standard

| Compound | Monitored Transition (m/z) | Description | Reference |

|---|---|---|---|

| 2-Pyridyl Acetic Acid (Analyte) | 137.8 → 92.0 | Fragmentation of the protonated molecule to a specific daughter ion. | researchgate.net |

| This compound (Internal Standard) | 144.3 → 99.1 | Fragmentation of the protonated deuterated molecule to its corresponding daughter ion. | researchgate.net |

Future Research Directions and Methodological Enhancements for 3 Pyridylacetic Acid D6 Research

Development of Novel Synthesis Routes for Enhanced Isotopic Purity and Regiospecificity

The efficacy of 3-Pyridylacetic Acid-d6 as an internal standard is fundamentally dependent on its isotopic purity and the precise location of the deuterium (B1214612) atoms (regiospecificity). Future research will likely focus on developing innovative synthetic methodologies to achieve higher isotopic enrichment and greater control over deuterium placement.

Current synthetic approaches for related deuterated pyridylacetic acid derivatives often involve multi-step processes. For instance, the preparation of 3-pyridylacetic acid hydrochloride has been achieved through a two-step chemical reaction starting from 3-vinylpyridine. google.com Another method involves the Willgerodt reaction with 3-acetylpyridine (B27631) as a starting material. google.com While effective, these routes may present challenges in achieving the high levels of isotopic purity required for sensitive analytical methods.

Future synthetic strategies may explore:

Catalytic H-D exchange reactions: Utilizing transition metal catalysts to facilitate the direct exchange of hydrogen for deuterium on the pyridine (B92270) ring and acetic acid side chain. This could offer a more efficient and atom-economical route.

Use of deuterated building blocks: Starting with pre-deuterated precursors to ensure the incorporation of deuterium at specific, desired positions.

Advanced purification techniques: Implementing more sophisticated chromatographic or crystallization methods to separate the desired deuterated compound from any remaining non-deuterated or partially deuterated species.

The chemical name for this compound is 2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid, which specifies the exact location of the six deuterium atoms. clearsynth.com Achieving this specific labeling pattern with high fidelity is a key goal for synthetic chemists.

Integration with Advanced Multi-Omics Platforms for Systems Biology Approaches

The utility of this compound extends beyond simple quantification. In the realm of systems biology, where multiple "omics" data types (genomics, transcriptomics, proteomics, and metabolomics) are integrated, this deuterated compound can play a pivotal role. nih.govnih.gov Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.govnih.govmdpi.com

Future research will focus on integrating quantitative data obtained using this compound as an internal standard with other omics datasets. frontiersin.org This integrated approach can help to:

Elucidate metabolic pathways: 3-Pyridylacetic acid is a known metabolite of nicotine (B1678760) and other tobacco alkaloids. hmdb.caebi.ac.uk By accurately quantifying its levels, researchers can gain insights into the metabolic pathways involved in xenobiotic metabolism. ebi.ac.uk

Identify biomarkers: Correlating metabolite levels with genomic or proteomic data can help in the identification of novel biomarkers for disease diagnosis, prognosis, or response to therapy. frontiersin.org

Construct comprehensive biological models: Integrated multi-omics data allows for the creation of more accurate and predictive models of biological processes. nih.govnih.govmdpi.com

Advanced platforms like high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) are already used for the analysis of this compound. lcms.czresearchgate.net The future will see a greater emphasis on harmonizing the experimental designs of metabolomics studies with other omics disciplines to facilitate seamless data integration. nih.gov

Computational Chemistry Approaches for Predicting Isotopic Effects and Reaction Mechanisms

Computational chemistry offers powerful tools to complement experimental studies. In the context of this compound, computational methods can be employed to:

Predict kinetic isotope effects (KIEs): The presence of heavier deuterium atoms can influence the rate of chemical reactions. Understanding these KIEs is crucial for accurately interpreting data from metabolic studies. Computational models can predict the magnitude of these effects, providing a theoretical framework for experimental observations.

Elucidate reaction mechanisms: Theoretical calculations can be used to map out the energy landscapes of the metabolic reactions involving 3-pyridylacetic acid, helping to understand the precise mechanisms of its formation and further transformation in biological systems.

Refine spectroscopic analysis: Computational methods can predict the vibrational and NMR spectra of this compound, aiding in its characterization and the interpretation of experimental spectroscopic data.

By combining computational predictions with experimental results, researchers can gain a deeper and more nuanced understanding of the chemical and biological behavior of this important deuterated compound.

Standardization and Reference Material Development for Deuterated Analogs in Interlaboratory Studies

To ensure the reliability and comparability of data generated across different laboratories, the standardization of analytical methods and the availability of certified reference materials are essential. core.ac.uktandfonline.com For deuterated internal standards like this compound, this is particularly critical. lcms.cz

Future efforts in this area will include:

Development of Certified Reference Materials (CRMs): Establishing a well-characterized CRM for this compound with a certified purity and isotopic enrichment will provide a benchmark for all analytical measurements.

Interlaboratory comparison studies: Organizing round-robin tests where multiple laboratories analyze the same samples using their respective methods. wur.nl This helps to assess the performance of different analytical approaches and identify potential sources of variability. wur.nl

Establishment of standardized protocols: Developing and disseminating best-practice guidelines for the use of this compound as an internal standard in specific applications. This includes recommendations for sample preparation, instrument calibration, and data analysis.

The use of deuterated analogues as internal standards is a common practice to correct for matrix effects and improve the accuracy of quantitative analysis, especially in complex biological matrices. lcms.cz Ensuring the quality and consistency of these standards through rigorous standardization is a key future direction. core.ac.uk

Q & A

Q. What are the key synthetic routes and characterization methods for 3-Pyridylacetic Acid-d6?

- Methodological Answer : The synthesis typically involves deuteration of the parent compound (3-Pyridylacetic Acid) via acid-catalyzed exchange or custom isotopic labeling protocols. Characterization includes:

- Nuclear Magnetic Resonance (NMR) : To confirm deuteration at specific positions (e.g., CD2 groups) .

- Mass Spectrometry (MS) : For isotopic purity verification (e.g., 98 atom% D) .

- Melting Point Analysis : For hydrochloride salts, mp ranges 161–163°C .

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| CAS No. | 6419-36-9 (HCl form) | |

| Molecular Formula | C7H7NO2·HCl (HCl form) | |

| Isotopic Purity | ≥98 atom% D | |

| Storage Conditions (DMSO) | -20°C, protected from light |

Q. Why is isotopic labeling (e.g., deuterium) critical in studies involving this compound?

- Methodological Answer : Deuterated analogs like this compound are used as internal standards in mass spectrometry to enhance quantification accuracy by minimizing matrix effects. They also enable metabolic tracking in in vivo studies, as deuterium substitution reduces metabolic degradation rates .

Advanced Research Questions

Q. How can researchers ensure analytical specificity when detecting this compound in complex matrices?

- Methodological Answer : Use LC-MS/MS with All-Ion Fragmentation (AIF) :

- Chromatographic Separation : Optimize retention time (RT) to distinguish from structural analogs (e.g., 2-pyridylacetic acid, which elutes at 4.7 min vs. 5.9 min for the 3-isomer) .

- MS2 Spectral Matching : Compare fragmentation patterns to reference libraries (dot score >80% confirms identity) .

Table 2 : LC-MS Parameters for Impurity Detection

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 reversed-phase | |

| Mobile Phase | Acetonitrile/0.1% formic acid | |

| RT (3-Pyridylacetic Acid) | 5.9 min | |

| MS2 Match Threshold | Dot score >80% |

Q. What experimental strategies address contradictions in metabolic stability data for this compound?

- Methodological Answer :

- Hypothesis Testing : Compare degradation rates under varying pH/temperature conditions to identify instability triggers .

- Cross-Validation : Use orthogonal methods (e.g., NMR stability assays vs. LC-MS quantification) to resolve discrepancies .

- Literature Reconciliation : Align findings with prior studies on structurally similar deuterated acids (e.g., Succinic Acid-d6), noting enzymatic susceptibility differences .

Q. How does this compound function in microbial biotransformation studies?

- Methodological Answer : In Pseudomonas oleovorans models, this compound serves as a metabolite during 3-ethylpyridine degradation. Key steps include:

- Dose-Response Assays : Monitor accumulation (up to 15 g/L) to assess toxicity thresholds .

- Isotope Tracing : Track deuterium retention in downstream metabolites via MS to map biodegradation pathways .

Methodological Design & Data Analysis

Q. How to design a stability study for this compound in DMSO stock solutions?

- Methodological Answer :

Q. What frameworks guide hypothesis formulation for studies involving this compound?

- Methodological Answer : Apply the FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.